PA452

Nuclear Receptor RXR Tetramer

PA 452 (CAS 457657-34-0) is a synthetic, selective antagonist of the retinoid X receptor (RXR), a nuclear receptor that functions as a homodimer or as a heterodimeric partner for several other nuclear receptors. It is characterized by a pA2 value of 7.11 for RXR antagonism and has the molecular formula C26H37N3O3 with a molecular weight of 439.59 g/mol.

Molecular Formula C26H37N3O3
Molecular Weight 439.6 g/mol
Cat. No. B1678154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePA452
SynonymsPA-452;  PA 452;  PA452; 
Molecular FormulaC26H37N3O3
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O
InChIInChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31)
InChIKeyJJUUTJCZMGZJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PA 452: A Selective Retinoid X Receptor (RXR) Antagonist for Probing Nuclear Receptor Biology and RXR-Dependent Signaling


PA 452 (CAS 457657-34-0) is a synthetic, selective antagonist of the retinoid X receptor (RXR), a nuclear receptor that functions as a homodimer or as a heterodimeric partner for several other nuclear receptors [1]. It is characterized by a pA2 value of 7.11 for RXR antagonism and has the molecular formula C26H37N3O3 with a molecular weight of 439.59 g/mol . As a chemical probe, PA 452 is utilized to dissect the role of RXR in transcriptional regulation, apoptosis, and cellular differentiation [2].

Why Generic RXR Antagonist Substitution is Problematic: The Distinct Functional Profile of PA 452


RXR antagonists exhibit diverse functional profiles that preclude simple interchangeability. Unlike pan-antagonists or those with mixed agonist/antagonist activity, PA 452 displays a specific mechanism of action—triggering dissociation of RXR tetramers—which is not a universal property among RXR ligands [1]. Furthermore, its ability to functionally distinguish between RXR and RAR-mediated pathways, as demonstrated in T-cell differentiation assays, highlights a unique selectivity that is not shared by all compounds within this class [2]. Therefore, substituting PA 452 with a generic 'RXR antagonist' based solely on target class could lead to different, and potentially confounding, experimental outcomes.

PA 452 Quantitative Differentiation: Head-to-Head Evidence vs. RXR Antagonists


PA 452 Exhibits a Distinct RXR Tetramer Dissociation Mechanism Compared to Danthron, a Tetramer-Stabilizing Antagonist

Unlike the RXR antagonist danthron, which functions by stabilizing RXR homotetramers, PA 452 is reported to trigger the dissociation of RXR tetramers [1]. This represents a fundamentally divergent mechanism of antagonism. While danthron prevents RXR activation by locking the receptor in an inactive tetrameric state, PA 452 promotes its disassembly, potentially affecting subsequent steps in the receptor activation cycle differently [1]. This mechanistic distinction is critical for interpreting results in assays where the RXR activation state is a key variable.

Nuclear Receptor RXR Tetramer Mechanism of Action

PA 452 Functionally Discriminates RXR from RAR Pathways, Unike the Pan-Antagonist HX531

In a direct functional comparison using an isolated T-cell differentiation model, PA 452 failed to inhibit the effect of all-trans-retinoic acid (RA) on Th1/Th2 development, whereas the RAR antagonists LE540 and LE135 completely blocked this effect [1]. This demonstrates that, under these specific cellular conditions (≥1 nM RA), PA 452's RXR antagonism is functionally silent relative to the RAR-mediated pathway. In contrast, the pan-RXR antagonist HX531 (IC50 = 18 nM) exhibits broader activity, including abrogating the anti-apoptotic effect of t-RA, indicating a less selective functional profile [2].

Immunology T Cell Differentiation RXR RAR

PA 452 Induces Apoptosis in MCF-7 Cells with Comparable Efficacy to SR11345

In a side-by-side comparative study, PA 452 demonstrated the ability to attenuate cell proliferation and induce apoptosis in MCF-7 breast cancer cells [1]. Cell proliferation was assessed by MTT assays after 5 days of treatment at indicated concentrations, with the data presented as means±S.D (n=3). The study found that PA 452's effect on proliferation and apoptosis was comparable to that of SR11345, an RXR agonist, suggesting that both agonist and antagonist modalities can trigger anti-proliferative responses in this context [1].

Cancer Breast Cancer Apoptosis Proliferation MCF-7

PA 452's RXR Antagonist Potency is Defined by a pA2 of 7.11, Enabling Comparison with Next-Generation Compounds

PA 452 has a well-defined pA2 value of 7.11 for RXR antagonism, providing a quantitative benchmark for its potency . This value allows for direct comparison with newer RXR antagonists. For example, a more recently developed RXR antagonist (compound 6a) demonstrates a higher potency with a pA2 of 8.06 against the same receptor homodimer [1]. This quantitative difference in pA2 values establishes a clear potency hierarchy, with compound 6a being approximately 9-fold more potent than PA 452.

Potency Pharmacology RXR pA2

PA 452 Exhibits a Simpler Heterodimer Profile Compared to the Mixed-Activity Ligand LG100754

PA 452 is characterized as a specific RXR antagonist, with its primary activity being the inhibition of RXR-mediated transcriptional activity [1]. In contrast, LG100754 is a rexinoid with a complex, context-dependent activity profile: it acts as an RXR homodimer antagonist but functions as an agonist toward RXR:PPARα and RXR:PPARγ heterodimers [2]. This mixed activity makes LG100754 a more complex tool with pleiotropic effects that can be difficult to deconvolve. PA 452, by virtue of its simpler antagonist profile, provides a cleaner pharmacological tool for dissecting RXR-specific contributions in permissive and non-permissive heterodimer contexts.

Selectivity Heterodimer PPAR RXR Agonism

PA 452 Procurement Guide: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Investigating RXR-Specific vs. RAR-Mediated Effects in Immunology and Development

PA 452 is ideally suited for dissecting the specific contributions of RXR in complex signaling pathways. Its demonstrated inability to block the effects of retinoic acid on Th1/Th2 differentiation, unlike RAR antagonists , makes it a critical tool for confirming that an observed phenotype is mediated by RAR and not RXR. This selective inactivity is as informative as its activity, allowing for rigorous pathway mapping. In contrast, a pan-antagonist like HX531 would provide less granular information [5].

Comparative Studies of RXR Ligand Mechanisms: Agonism vs. Antagonism in Cancer Cell Biology

The direct comparative evidence showing that PA 452 and the RXR agonist SR11345 both attenuate MCF-7 cell proliferation positions PA 452 as a powerful control for studies investigating the non-canonical effects of RXR ligands. This application is valuable in cancer research, where the goal is to determine if the observed anti-proliferative effect is dependent on the ligand's traditional classification (agonist vs. antagonist) or on a shared, downstream mechanism, such as the regulation of common gene targets.

Biochemical and Biophysical Studies of RXR Quaternary Structure and Dynamics

For researchers focused on the structural biology of RXR, PA 452 provides a distinct functional tool. Its ability to trigger RXR tetramer dissociation contrasts directly with antagonists like danthron, which stabilize the tetrameric state [5]. PA 452 can be used to probe the functional consequences of tetramer disassembly in vitro and to investigate how this structural transition influences the recruitment of corepressors and the formation of active transcriptional complexes.

Reference Standard for Benchmarking Novel RXR Antagonist Potency

PA 452, with its well-established pA2 of 7.11 , serves as an excellent internal reference standard or positive control in the development and pharmacological characterization of next-generation RXR antagonists. When screening new compounds, PA 452 can be run in parallel to provide a consistent benchmark for potency (e.g., comparing pA2 or IC50 values) and to validate assay conditions [5]. This ensures that data on novel compounds can be reliably compared across different studies and laboratories.

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